molecular formula C12H11ClN2O2 B1425680 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine CAS No. 1275401-16-5

4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine

Cat. No.: B1425680
CAS No.: 1275401-16-5
M. Wt: 250.68 g/mol
InChI Key: HAGLTXVRALJFDA-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine is a substituted pyrimidine derivative characterized by three key functional groups:

  • Chloro at position 4 (a common leaving group in nucleophilic substitution reactions).
  • 4-Methoxyphenoxy at position 6 (an electron-rich aromatic ether group).
  • Methyl at position 2 (a simple alkyl substituent).

This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Its structural features, particularly the 4-methoxyphenoxy group, influence its electronic properties, solubility, and reactivity . Commercial availability (e.g., via CymitQuimica) underscores its relevance in medicinal chemistry .

Properties

IUPAC Name

4-chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-14-11(13)7-12(15-8)17-10-5-3-9(16-2)4-6-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGLTXVRALJFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine typically involves a multi-step process. One common synthetic route starts with the reaction between 4-methoxyphenol and chloroacetyl chloride to produce 2-chloro-4-methoxyacetophenone. This intermediate is then reacted with urea and ammonium carbonate to produce the final compound. The reaction conditions often involve the use of organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and methanol.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up using standard organic synthesis techniques and equipment. The use of high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) can ensure the purity and identity of the compound in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide and sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Exhibits antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

    Medicine: Potential use in the development of new therapeutic agents due to its biological activities.

    Industry: Used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Below is a detailed comparison of 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Reactivity/Applications Reference
This compound Cl (4), 4-MeO-PhO (6), Me (2) ~265.7 g/mol Intermediate for drug synthesis; chloro group amenable to nucleophilic substitution .
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Cl (4), MeO (6), Me (2), NH₂ (5) ~187.6 g/mol Pharmaceutical intermediate; amino group enables further functionalization .
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine Cl (4), (EtO)₂CH (6), Me (2) ~244.7 g/mol High-purity synthetic building block; diethoxymethyl enhances polarity .
4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine Cl (4), 2,5-Cl₂-Ph (6), Me (2) ~273.5 g/mol Potential agrochemical use; dichlorophenyl increases lipophilicity .
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine Cl (4), CF₂H (6), Me (2) ~178.6 g/mol Fluorinated analog; CF₂H group may improve metabolic stability .

Key Comparative Insights

Substituent Effects on Reactivity: The chloro group at position 4 in all compounds serves as a leaving group. Diethoxymethyl () and difluoromethyl () groups introduce steric bulk and polarity, altering solubility and reaction kinetics compared to the planar 4-methoxyphenoxy group.

Synthetic Utility: The target compound’s methoxyphenoxy group is advantageous for π-π stacking in drug-receptor interactions, making it a preferred intermediate in kinase inhibitor synthesis . In contrast, dichlorophenyl-substituted analogs () are tailored for agrochemicals due to enhanced lipophilicity and resistance to oxidative degradation.

Biological and Toxicological Profiles: While the target compound lacks direct toxicity data, structurally related peroxisome proliferators (e.g., Wy-14,643 in ) highlight the importance of substituent choice in hepatocarcinogenicity. The methoxyphenoxy group may mitigate toxicity compared to halogenated aryl groups .

Physical Properties: The methoxyphenoxy substituent increases molecular weight (~265.7 g/mol) compared to simpler analogs (e.g., ~187.6 g/mol for ), impacting solubility. Polar groups like diethoxymethyl () improve aqueous solubility, whereas dichlorophenyl () enhances lipid membrane permeability.

Biological Activity

4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro group at the 4-position, a methoxyphenoxy substituent at the 6-position, and a methyl group at the 2-position, which contribute to its unique chemical properties and biological effects. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C12H12ClN2O3
  • Molecular Weight : Approximately 273.69 g/mol
  • Structure : The compound's structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within cellular pathways.

Target Enzymes

  • Cyclin-Dependent Kinase 2 (CDK2) : Inhibition of CDK2 can lead to cell cycle arrest, particularly preventing the transition from the G1 phase to the S phase, thereby inhibiting cell proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against cancer cells. For example, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer types .
  • Enzyme Inhibition Studies : Research has indicated that pyrimidine derivatives can inhibit key enzymes involved in tumor progression and inflammation. For instance, COX-2 inhibitors derived from pyrimidine structures have demonstrated promising anti-inflammatory effects with IC50 values comparable to established drugs like celecoxib .

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundChloro at position 4, methoxyphenoxy at position 6Potential anticancer and anti-inflammatory
4-Chloro-6-(chloromethyl)-2-methoxypyrimidineChloromethyl group instead of methoxyphenoxyCytotoxic against cancer cell lines
Pyrido[2,3-d]pyrimidin-5-oneDifferent heterocyclic structureDistinct biological activity

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore its full potential:

  • In Vivo Studies : To validate in vitro findings and assess pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : Detailed investigations into its mechanisms of action could elucidate specific pathways affected by this compound.
  • Synthesis of Derivatives : Exploring structural modifications may enhance its efficacy and selectivity for desired biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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